molecular formula C23H31NO6 B150507 Protostemonine CAS No. 27495-40-5

Protostemonine

Cat. No.: B150507
CAS No.: 27495-40-5
M. Wt: 417.5 g/mol
InChI Key: JDGNFRYDHRYXNL-ROHJGGRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Protostemonine is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . It interacts with various enzymes and proteins, influencing biochemical reactions . The transformations of this compound into stemofolines with a cage-type structure or into pyridoazepines characterized by a six-membered piperidine ring are of chemotaxonomic significance .

Cellular Effects

This compound has been reported to have significant inhibitory effects on lipopolysaccharide (LPS)-induced macrophage activation . It significantly inhibits LPS-induced phosphorylation of MAPKs and AKT, iNOS expression, and NO production in macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level by decreasing the phosphorylation of MAPK and AKT and reducing the expression of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This suggests that this compound may have a role in the regulation of inflammatory responses.

Temporal Effects in Laboratory Settings

Its inhibitory effects on LPS-induced inflammatory responses suggest potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively attenuate LPS-induced acute lung injury . The effects of different dosages of this compound in these models are yet to be fully investigated.

Metabolic Pathways

Its interaction with various enzymes and proteins suggests that it may be involved in multiple metabolic pathways .

Transport and Distribution

This compound’s transport mechanisms and potencies have been investigated due to the great interest in the antitussive activity of Stemona alkaloids

Properties

IUPAC Name

(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGNFRYDHRYXNL-ROHJGGRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649501
Record name (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27495-40-5
Record name (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protostemonine
Reactant of Route 2
Protostemonine
Reactant of Route 3
Protostemonine
Reactant of Route 4
Protostemonine
Reactant of Route 5
Protostemonine
Reactant of Route 6
Protostemonine
Customer
Q & A

A: While the precise molecular target of protostemonine is not fully elucidated in the provided research, several studies highlight its biological effects. For instance, this compound has demonstrated anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced acute lung injury in mice [] and LPS/GalN-induced acute liver failure in rats []. It also exhibits efficacy against heat-killed methicillin-resistant Staphylococcus aureus-induced acute lung injury through modulation of MAPK and NF-κB signaling pathways []. Furthermore, this compound can attenuate alternatively activated macrophages and dust mite allergen-induced asthmatic inflammation []. Further research is needed to identify the specific molecular targets responsible for these observed effects.

ANone:

  • Spectroscopic data: The structure of this compound has been confirmed through various spectroscopic methods including X-ray crystallography [, ]. It features a pentacyclic framework containing a totally substituted butenolide and a pyrrole ring [].

ANone: Several analytical techniques have been employed for the characterization and quantification of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like diode array (DAD) [, ] and evaporative light scattering detectors (ELSD) [], has been widely used for this compound quantification in Stemona species.
  • High-Performance Thin-Layer Chromatography (HPTLC): This technique allows for fingerprint analysis of Stemona sessilifolia with this compound as a reference [].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has been used to study the pharmacokinetics and metabolism profiles of this compound in rats [].

A: Studies in rats have revealed that this compound exhibits a two-compartment pharmacokinetic model, indicating rapid absorption and elimination []. Further investigations using LC-MS have provided insights into its metabolism profiles [].

A: In vitro studies have shown that this compound has minimal cytotoxicity against the neuroblastoma cancer cell line SK-N-SH []. In vivo, this compound has demonstrated promising anti-inflammatory effects in mouse models of acute lung injury [, ] and acute liver failure in rats []. It has also shown potential in attenuating asthmatic inflammation in a mouse model [].

ANone: Several studies have focused on establishing quality control standards for Stemona species, the primary source of this compound. These standards encompass various aspects including:

  • Microscopic identification of plant materials [, ].
  • Thin-layer chromatography (TLC) identification of alkaloids [, ].
  • HPLC quantification of this compound content [, , , ].

A: this compound research has progressed significantly since its initial isolation and structural determination [, , ]. Key milestones include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.